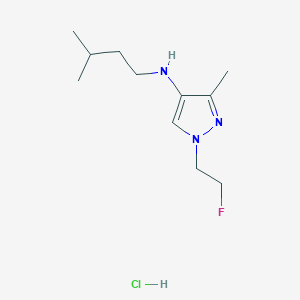

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

Description

This compound is a pyrazole derivative characterized by a 2-fluoroethyl substituent at the 1-position, a methyl group at the 3-position, and an N-(3-methylbutyl)amine at the 4-position, with a hydrochloride counterion. The fluorine atom enhances metabolic stability and lipophilicity, while the 3-methylbutyl chain balances solubility and membrane permeability .

Properties

Molecular Formula |

C11H21ClFN3 |

|---|---|

Molecular Weight |

249.75 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C11H20FN3.ClH/c1-9(2)4-6-13-11-8-15(7-5-12)14-10(11)3;/h8-9,13H,4-7H2,1-3H3;1H |

InChI Key |

KJRMQQHZAGEYQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCCC(C)C)CCF.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide.

N-alkylation: The final step is the alkylation of the pyrazole nitrogen with 3-methylbutyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the enzyme’s or receptor’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

(a) 1-(5-Fluoro-3-pyridyl)-3-methyl-N-(trideuteriomethyl)pyrazol-4-amine ()

- Structure : Replaces the 2-fluoroethyl group with a 5-fluoro-3-pyridyl ring and a deuterated methylamine.

- Key Data :

- Melting Point: 146–148°C

- NMR (CDCl₃): δ 8.67 (s, 1H, pyridine), 2.24 (s, 3H, CH₃).

- Mass Spec: m/z 210 ([M+H]⁺).

- The absence of a long alkyl chain (e.g., 3-methylbutyl) reduces lipophilicity compared to the target compound .

(b) 3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Hydrochloride ()

- Structure : Features a pyridin-3-yl group at the 1-position and a 2-methoxyethylamine at the 4-position.

- Key Data :

- Melting Point: 157–158°C

- NMR (DMSO-d₆): δ 8.46 (s, 1H), 3.27 (s, 3H, OCH₃).

- Mass Spec: m/z 253 ([M+H]⁺).

- Comparison : The chloro substituent increases electrophilicity, while the methoxyethyl group enhances solubility. The pyridinyl moiety may confer stronger receptor affinity but less metabolic stability than the target’s fluoroethyl group .

Pyrazole Derivatives with Aliphatic Substituents

(a) 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine Dihydrochloride ()

- Structure : Similar to the target compound but lacks the N-(3-methylbutyl) group and has two hydrochloride ions.

- Key Data: Molecular Formula: Not explicitly stated but likely C₇H₁₂Cl₂FN₃.

(b) 1-Isopropyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine Hydrochloride ()

- Structure : Contains a trifluoropropoxy group at the 3-position and an isopropyl group at the 1-position.

- Key Data :

- CAS: 1458593-71-9

- The isopropyl group offers steric hindrance, contrasting with the target’s linear 3-methylbutyl chain .

Non-Pyrazole Analogues: Sibutramine-Related Compounds ()

Examples include:

- USP Sibutramine Related Compound A : N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.

Biological Activity

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its five-membered ring structure containing nitrogen atoms. This compound exhibits a variety of biological activities due to its unique chemical structure, which includes a fluoroethyl group and a 3-methylbutyl substituent. These features enhance its lipophilicity and potential interactions with biological targets, making it an interesting candidate for medicinal chemistry.

- Molecular Formula : CHClFN

- Molecular Weight : 249.75 g/mol

- CAS Number : 1856035-33-0

Biological Activities

Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride, exhibit a range of biological activities:

- Anti-inflammatory Effects : Pyrazole compounds are known to inhibit inflammatory pathways, potentially through interactions with cyclooxygenase enzymes (COX) and other inflammatory mediators .

- Analgesic Properties : The analgesic effects are often linked to their ability to modulate pain signaling pathways, providing therapeutic benefits in pain management .

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the fluoroethyl group may enhance binding affinity to specific enzymes involved in inflammatory processes.

- Receptor Modulation : The structural features may allow for effective interaction with receptor sites, influencing cellular signaling pathways.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds similar to 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride have shown dose-dependent cytotoxicity against hepatocellular carcinoma (HepG2) cells. The IC values were reported to be low, indicating high potency .

In Vivo Studies

In vivo studies involving related pyrazole compounds have assessed their anti-tumor activity using animal models. For example, one study evaluated the efficacy of a pyrazole derivative against Ehrlich ascites carcinoma in mice, measuring survival rates and biochemical parameters. The results indicated significant increases in mean survival time and restoration of normal hematological parameters post-treatment .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Molecular Formula | Biological Activity | IC (µM) |

|---|---|---|---|

| 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride | CHClFN | Anti-inflammatory, Antimicrobial | TBD |

| 4-{(1E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}amino | CHClN | Cytotoxic against HepG2 | Low |

| N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine | CHFN | Antitumor activity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.